![molecular formula C18H15N3O3S2 B2588789 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 896676-50-9](/img/structure/B2588789.png)

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazole derivatives have been extensively researched for their potential applications in various fields . They are known to be important in the search for new anti-mycobacterial agents .

Synthesis Analysis

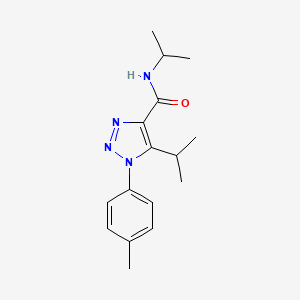

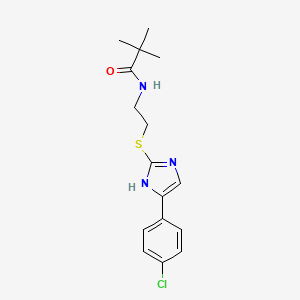

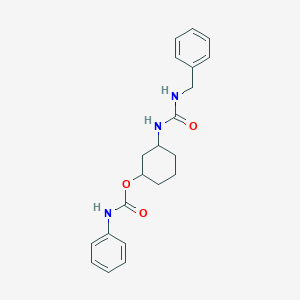

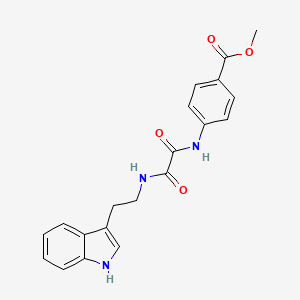

The synthesis of benzo[d]thiazole derivatives involves designing and predicting in silico ADMET, followed by the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis

The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their optoelectronic and photophysical properties, can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and investigation of various benzothiazole derivatives have been a focal point in chemical research due to their wide-ranging biological and chemical properties. For instance, studies have demonstrated the synthesis of novel compounds derived from benzothiazole, exploring their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibition, showcasing their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, other research efforts have focused on synthesizing benzothiazole-related compounds with promising antibacterial activity, highlighting the diverse applicability of these molecules in addressing microbial resistance (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Applications in Biological Studies

Benzothiazole derivatives are also extensively studied for their applications in biological systems. Research has been conducted on coumarin benzothiazole derivatives as chemosensors for cyanide anions, showcasing the potential of these compounds in environmental monitoring and safety applications (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015). Moreover, the exploration of thiazolides, a class of compounds related to benzothiazoles, has revealed their efficacy in inducing apoptosis in colorectal tumor cells, presenting a novel approach to cancer therapy (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Environmental and Microbial Degradation

The degradation of benzothiazole compounds, such as thiabendazole, by microbial consortia has been investigated, illustrating the environmental impact and biodegradation pathways of these substances. This research underlines the importance of understanding the ecological consequences of widespread fungicide use and the potential for bioremediation strategies (Perruchon, Chatzinotas, Omirou, Vasileiadis, Menkissoglou-Spiroudi, & Karpouzas, 2017).

Future Directions

properties

IUPAC Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-21-14-11(23-2)8-9-12(24-3)15(14)26-18(21)20-16(22)17-19-10-6-4-5-7-13(10)25-17/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPAZDFBBKJKGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2588708.png)

![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2588715.png)

![5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2588717.png)

![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)

![5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2588729.png)